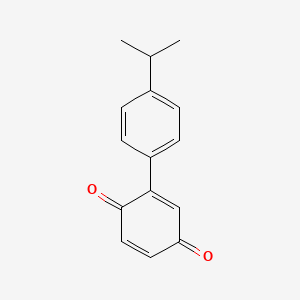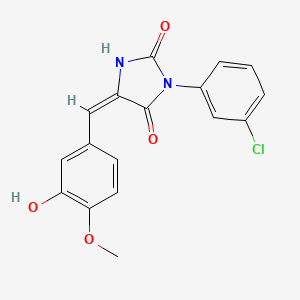
2-(4-Isopropylphenyl)benzo-1,4-quinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Isopropylphenyl)benzo-1,4-quinone is an organic compound belonging to the quinone family. Quinones are characterized by a fully conjugated cyclic dione structure. This particular compound features a benzoquinone core with an isopropylphenyl substituent at the 2-position, making it a derivative of 1,4-benzoquinone .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Isopropylphenyl)benzo-1,4-quinone typically involves the oxidation of hydroquinone derivatives. One common method is the oxidation of 2-(4-Isopropylphenyl)hydroquinone using oxidizing agents such as iodine or hydrogen peroxide in the presence of a catalyst . The reaction is usually carried out in an organic solvent like isopropyl alcohol at controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of quinones, including this compound, often involves large-scale oxidation processes. These processes utilize continuous flow reactors and advanced catalytic systems to achieve high yields and purity. The use of environmentally friendly oxidants and solvents is also a focus in industrial settings to minimize environmental impact .
化学反应分析
Types of Reactions
2-(4-Isopropylphenyl)benzo-1,4-quinone undergoes several types of chemical reactions, including:
Oxidation: It can be further oxidized to form more complex quinone derivatives.
Common Reagents and Conditions
Oxidizing Agents: Iodine, hydrogen peroxide.
Reducing Agents: Sodium borohydride, catalytic hydrogenation.
Solvents: Isopropyl alcohol, acetone.
Major Products Formed
Hydroquinone Derivatives: Reduction of this compound yields hydroquinone derivatives.
Substituted Quinones: Electrophilic substitution reactions produce various substituted quinones.
科学研究应用
2-(4-Isopropylphenyl)benzo-1,4-quinone has several scientific research applications:
作用机制
The mechanism of action of 2-(4-Isopropylphenyl)benzo-1,4-quinone involves its redox properties. As a quinone, it can undergo reversible redox reactions, cycling between its oxidized quinone form and reduced hydroquinone form. This redox cycling is crucial in its role as an electron carrier in various chemical and biological processes . The compound can interact with molecular targets such as enzymes and proteins, influencing cellular redox states and signaling pathways .
相似化合物的比较
Similar Compounds
1,4-Benzoquinone: The parent compound of 2-(4-Isopropylphenyl)benzo-1,4-quinone, known for its role in redox reactions and as a precursor for various derivatives.
1,2-Benzoquinone: Another quinone isomer, more reactive and less stable than 1,4-benzoquinone.
Naphthoquinones: Quinone derivatives with extended aromatic systems, used in dyes and as bioactive compounds.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the isopropylphenyl group enhances its stability and modifies its reactivity compared to unsubstituted benzoquinones .
属性
分子式 |
C15H14O2 |
|---|---|
分子量 |
226.27 g/mol |
IUPAC 名称 |
2-(4-propan-2-ylphenyl)cyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C15H14O2/c1-10(2)11-3-5-12(6-4-11)14-9-13(16)7-8-15(14)17/h3-10H,1-2H3 |
InChI 键 |
KKPSZFNRXWUJNQ-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C1=CC=C(C=C1)C2=CC(=O)C=CC2=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-(2-isopropoxybenzyl)-9-methyl-6H-indolo[2,3-b]quinoxaline](/img/structure/B11601757.png)
![4-{3-[(4-benzylpiperidin-1-yl)sulfonyl]-4-methylphenyl}-2-methylphthalazin-1(2H)-one](/img/structure/B11601763.png)
![6-[3-(naphthalen-2-yloxy)propyl]-6H-indolo[2,3-b]quinoxaline](/img/structure/B11601778.png)
![Methyl [5-{2-[(4-methoxyphenyl)amino]-2-oxoethyl}-4-oxo-3-(2-phenylethyl)-2-thioxoimidazolidin-1-yl]acetate](/img/structure/B11601782.png)
![N-(2-methoxyphenyl)-2-[[4-(4-methylphenyl)-3-oxo-12-propan-2-yl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl]sulfanyl]acetamide](/img/structure/B11601787.png)
![2-(2-Methoxyphenyl)-6-morpholin-4-ylbenzo[de]isoquinoline-1,3-dione](/img/structure/B11601788.png)
![10-(4-methylphenyl)-1,2,3,4-tetrahydro-5H-benzo[c]furo[3,2-g]chromen-5-one](/img/structure/B11601795.png)
![6-imino-7-(2-methoxyethyl)-2-oxo-N-(1-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11601800.png)
![ethyl 7-butan-2-yl-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B11601803.png)
![1-Cyclohexyl-3-(4-methylphenyl)-1-{2-[(1,7,7-trimethylbicyclo[2.2.1]hept-2-yl)oxy]ethyl}urea](/img/structure/B11601810.png)
![8-methyl-3-phenyl-2H-[1,3,5]triazino[2,1-b][1,3]benzothiazole-2,4(3H)-dione](/img/structure/B11601813.png)
![N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethylidene]hydroxylamine](/img/structure/B11601814.png)
![[(5Z)-5-({3-[4-(benzyloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B11601815.png)

